Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Brand Name: Vulcanchem
CAS No.: 1932366-14-7
VCID: VC8085829
InChI: InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23
Molecular Formula: C16H19NO3
Molecular Weight: 273.33

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

CAS No.: 1932366-14-7

Cat. No.: VC8085829

Molecular Formula: C16H19NO3

Molecular Weight: 273.33

* For research use only. Not for human or veterinary use.

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate - 1932366-14-7

Specification

CAS No. 1932366-14-7
Molecular Formula C16H19NO3
Molecular Weight 273.33
IUPAC Name tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1
Standard InChI Key JKZDTRIMZKHSOR-STQMWFEESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23
SMILES CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate features a bicyclic framework comprising a pyrrolidine ring fused to an indanone system. The stereochemistry is defined by the cis configuration of the tert-butyl carboxylate group relative to the ketone moiety at position 8. The IUPAC name, tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate, reflects its absolute configuration.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1932366-14-7, 1251003-85-6
Molecular FormulaC₁₆H₁₉NO₃
Molecular Weight273.33 g/mol
IUPAC Nametert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23
InChIInChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1

The compound’s rigidity and stereoelectronic properties arise from its fused ring system, which constrains rotational freedom and creates distinct electronic environments for potential reactivity.

Physicochemical Properties

Solubility and Stability

As a tert-butyl ester, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. The ketone at position 8 may participate in keto-enol tautomerism, though steric hindrance from the fused rings likely stabilizes the keto form. Stability data are unavailable, but analogous esters typically hydrolyze under acidic or basic conditions to yield carboxylic acids.

SupplierPurityQuantity AvailableCAS No.
VulcanChem>95%1g, 5g, 10g1251003-85-6
Global Suppliers*Not specifiedBulk quantities1932366-14-7

*Suppliers in China and India offer the compound for research use, emphasizing non-human applications.

Future Research Directions

  • Biological Screening: Evaluate inhibitory activity against kinase targets.

  • Derivatization: Introduce substituents at the pyrrolidine nitrogen or indenone carbonyl to modulate bioactivity .

  • Crystallography: Resolve X-ray structures to elucidate conformational preferences.

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